molecular formula C8H11ClFN B2358516 2-Fluoro-3-methylbenzylamine hydrochloride CAS No. 1150310-77-2

2-Fluoro-3-methylbenzylamine hydrochloride

Cat. No. B2358516
CAS RN: 1150310-77-2
M. Wt: 175.63
InChI Key: NWXWRVJSNZYSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-methylbenzylamine hydrochloride is a chemical compound with the molecular formula C8H11ClFN . It is used as a pharmaceutical intermediate . This compound is not intended for human or veterinary use, but for research purposes.


Synthesis Analysis

The synthesis of amines like 2-Fluoro-3-methylbenzylamine hydrochloride can involve several methods, including the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-methylbenzylamine hydrochloride consists of 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom . The exact structure can be found in databases like PubChem .

Scientific Research Applications

Oxidation and Synthesis

  • Heterogeneous Oxidants: N-Methylbenzylammonium fluorochromate(VI) (MBAFC), synthesized using N-methylbenzylamine, shows selectivity in oxidizing aryl alcohols to aldehydes and ketones under mild conditions. MBAFC's effectiveness increases when absorbed on silica gel (Kassaee et al., 2004).

Molecular Structure and Crystallography

  • Enantiomeric Studies: Structural studies of the mirror image (enantiomer) of a specific isomer of fluorocitrate were performed using X-ray diffraction techniques, involving (−)-methylbenzylamine (Stallings et al., 1980).

Chemistry of Complexes

  • Iridium(III) Complexes: A half-sandwich iridium(III) complex containing 3-fluoro-N-methylbenzylamine ligands was synthesized. Its structure was confirmed by X-ray crystallography and spectroscopy (Kong et al., 2018).

Organic-Inorganic Hybrid Materials

  • Hybrid Material Synthesis: A two-dimensional organic-inorganic hybrid material [(FBMA)2PbBr4] was synthesized using 3-fluoro-N-methylbenzylamine. This material exhibited reversible phase transitions and intense fluorescent properties (Hao et al., 2019).

Pharmacology and Drug Synthesis

  • Cognition Enhancer Synthesis: The efficient functionalization of 2-Fluoro-4-methylpyridine into a novel alkylating agent was achieved for the preparation of a cognition enhancer drug candidate (Pesti et al., 2000).

properties

IUPAC Name

(2-fluoro-3-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXWRVJSNZYSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methylbenzylamine hydrochloride

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